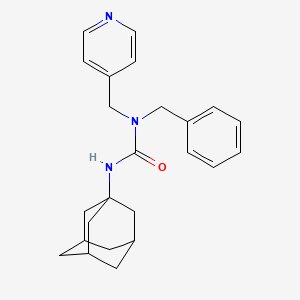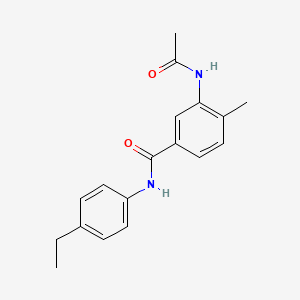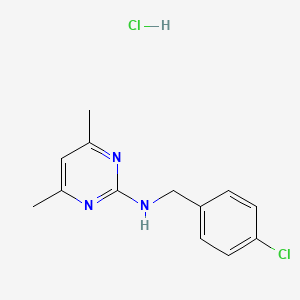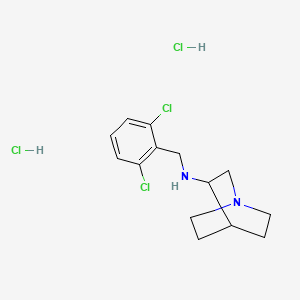![molecular formula C21H24FN3O5S B4171574 ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)
ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate, commonly known as FSPG, is a synthetic compound that has been widely used in scientific research due to its unique properties. FSPG is a potent inhibitor of system xc-, a cystine-glutamate antiporter that plays a crucial role in redox homeostasis and cell survival.
Mécanisme D'action
FSPG inhibits system xc- by binding to the substrate-binding site of the antiporter. System xc- plays a crucial role in redox homeostasis by transporting cystine into the cell in exchange for glutamate. Cystine is then reduced to cysteine, which is a precursor for glutathione synthesis, a major antioxidant in the cell. Inhibition of system xc- by FSPG leads to a decrease in intracellular cysteine and glutathione levels, resulting in oxidative stress and cell death.
Biochemical and Physiological Effects:
FSPG has been shown to induce oxidative stress and apoptosis in cancer cells by inhibiting system xc-. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases. However, the effects of FSPG on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
FSPG is a potent and specific inhibitor of system xc-, making it an attractive option for scientific research. Its synthesis method is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, FSPG has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to use in cell culture experiments. In addition, its stability in biological systems is not well understood, and further studies are needed to evaluate its pharmacokinetics and pharmacodynamics.
Orientations Futures
FSPG has great potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future studies should focus on evaluating the safety and efficacy of FSPG in animal models and clinical trials. In addition, the development of more potent and selective inhibitors of system xc- may lead to the discovery of new therapeutic targets for these diseases. Finally, the role of system xc- in other physiological and pathological processes should be further investigated to fully understand its potential as a therapeutic target.
Applications De Recherche Scientifique
FSPG has been widely used in scientific research to study the role of system xc- in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. FSPG has been shown to inhibit the growth and survival of cancer cells by inducing oxidative stress and apoptosis. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases.
Propriétés
IUPAC Name |
ethyl 4-[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(18-6-4-3-5-7-18)31(28,29)19-10-8-17(22)9-11-19/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNKYPPPZFNMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)



amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)

![6-amino-5-cyano-3,4',4',6'-tetramethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4171589.png)
